Silver ammonium sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

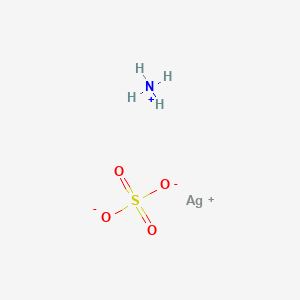

Silver ammonium sulfate is a chemical compound that belongs to the class of silver salts. It is a white crystalline solid that is soluble in water and has a molecular formula of Ag2(NH4)2(SO4)2. The compound is commonly used in laboratory experiments due to its unique properties and applications.

Scientific Research Applications

Silver ammonium sulfate has numerous scientific research applications due to its unique properties. It is commonly used as a reagent in analytical chemistry for the determination of halides, sulfates, and other anions. It is also used in the synthesis of various silver compounds, including silver oxide, silver chloride, and silver bromide.

Mechanism Of Action

The mechanism of action of silver ammonium sulfate is not well understood. However, it is believed that the compound interacts with proteins and enzymes in cells, leading to their denaturation and subsequent cell death. The compound is also known to have antimicrobial properties, making it a useful agent in the treatment of infections.

Biochemical And Physiological Effects

Silver ammonium sulfate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses, making it a potential treatment for infections. The compound has also been shown to have anti-inflammatory properties, making it useful in the treatment of inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using silver ammonium sulfate in lab experiments is its ease of use. The compound is readily available and easy to synthesize, making it a convenient reagent for various experiments. However, one of the main limitations of the compound is its toxicity. Silver ammonium sulfate is toxic and can be harmful if ingested or inhaled. Therefore, it must be handled with care and disposed of properly.

Future Directions

There are numerous future directions for the use of silver ammonium sulfate in scientific research. One potential application is in the development of new antimicrobial agents. The compound's antimicrobial properties make it a promising candidate for the treatment of infections. Additionally, silver ammonium sulfate could be used in the development of new analytical methods for the determination of anions and other compounds. Finally, the compound could be used in the synthesis of new silver compounds with unique properties and applications.

Conclusion:

Silver ammonium sulfate is a unique compound with numerous scientific research applications. Its ease of use and unique properties make it a valuable reagent for various experiments. However, its toxicity must be taken into consideration when handling the compound. Future research on silver ammonium sulfate could lead to the development of new antimicrobial agents, analytical methods, and silver compounds with unique properties and applications.

Synthesis Methods

The synthesis of silver ammonium sulfate involves the reaction of silver nitrate and ammonium sulfate in an aqueous solution. The reaction produces a white precipitate of silver ammonium sulfate, which is then filtered and dried to obtain the final product. The chemical equation for the reaction is as follows:

AgNO3 + (NH4)2SO4 → Ag2(NH4)2(SO4)2 + 2NH4NO3

properties

CAS RN |

102262-34-0 |

|---|---|

Product Name |

Silver ammonium sulfate |

Molecular Formula |

AgH4NO4S |

Molecular Weight |

221.97 g/mol |

IUPAC Name |

azanium;silver;sulfate |

InChI |

InChI=1S/Ag.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+1;;/p-1 |

InChI Key |

KEEBYTMTZVIEKL-UHFFFAOYSA-M |

SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[Ag+] |

Canonical SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[Ag+] |

Other CAS RN |

102262-34-0 |

synonyms |

azanium silver sulfate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)

![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)

![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)

![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)